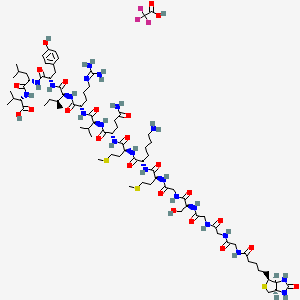

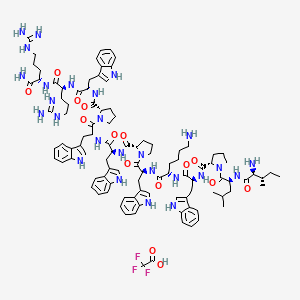

Biotin-H10 (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotine-H10 (sel de trifluoroacétate): est une forme biotinylée du peptide de liaison du gradient antérieur 2 H10. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la biologie moléculaire. Il est connu pour sa liaison à forte affinité à des protéines spécifiques, ce qui en fait un outil précieux dans diverses analyses et procédures expérimentales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la Biotine-H10 (sel de trifluoroacétate) implique la biotinylation du peptide de liaison du gradient antérieur 2 H10. Ce processus comprend généralement les étapes suivantes:

Synthèse peptidique: Le peptide H10 est synthétisé en utilisant des techniques de synthèse peptidique en phase solide.

Biotinylation: Le peptide synthétisé est ensuite biotinylé en utilisant des réactifs de biotinylation dans des conditions de réaction spécifiques pour garantir un rendement et une pureté élevés.

Purification: Le peptide biotinylé est purifié en utilisant des techniques chromatographiques pour éliminer toutes les impuretés et obtenir le produit souhaité

Méthodes de production industrielle: Dans un contexte industriel, la production de Biotine-H10 (sel de trifluoroacétate) suit des étapes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des systèmes de chromatographie liquide haute performance sont utilisés pour garantir la cohérence et l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions: La Biotine-H10 (sel de trifluoroacétate) peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution: Des réactions de substitution peuvent se produire, où des atomes ou des groupes spécifiques présents dans le composé sont remplacés par d'autres

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Différents réactifs, en fonction de la substitution souhaitée, peuvent être utilisés dans des conditions contrôlées

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des peptides biotinylés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications De Recherche Scientifique

La Biotine-H10 (sel de trifluoroacétate) a un large éventail d'applications en recherche scientifique, notamment:

Biochimie: Utilisé dans les tests immuno-enzymatiques (ELISA) et les tests de co-immunoprécipitation pour évaluer les niveaux et les interactions des protéines.

Biologie moléculaire: Utilisé dans des études impliquant des interactions protéines-protéines et des voies de transduction du signal.

Médecine: Étudié pour son rôle potentiel dans la recherche sur le cancer, en particulier pour évaluer les niveaux du gradient antérieur 2 dans les cellules cancéreuses.

Industrie: Utilisé dans le développement d'outils diagnostiques et d'agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de la Biotine-H10 (sel de trifluoroacétate) implique sa liaison à forte affinité à des protéines spécifiques, en particulier la protéine du gradient antérieur 2. Cette liaison facilite la détection et la quantification de la protéine cible dans diverses analyses. La partie biotine permet des interactions fortes avec la streptavidine ou l'avidine, permettant une capture et une analyse efficaces de la protéine cible .

Mécanisme D'action

The mechanism of action of Biotin-H10 (trifluoroacetate salt) involves its high-affinity binding to specific proteins, particularly the anterior gradient 2 protein. This binding facilitates the detection and quantification of the target protein in various assays. The biotin moiety allows for strong interactions with streptavidin or avidin, enabling efficient capture and analysis of the target protein .

Comparaison Avec Des Composés Similaires

Composés similaires:

Biotine-PEG-Thiol: Un composé biotinylé avec un lieur de polyéthylène glycol, utilisé pour des applications similaires en biochimie et en biologie moléculaire.

Tripeptide-1 biotinyloyle: Un peptide biotinylé utilisé dans les applications cosmétiques et thérapeutiques.

Biotinylyl-NH-PEG3-C3-amido-C3-COOH: Un autre composé biotinylé avec un lieur de polyéthylène glycol, utilisé dans diverses applications de recherche

Unicité: La Biotine-H10 (sel de trifluoroacétate) est unique en raison de sa liaison spécifique à la protéine du gradient antérieur 2, ce qui la rend particulièrement précieuse dans la recherche sur le cancer et les applications diagnostiques. Sa forme de sel de trifluoroacétate améliore sa solubilité et sa stabilité, contribuant davantage à son efficacité dans diverses analyses .

Propriétés

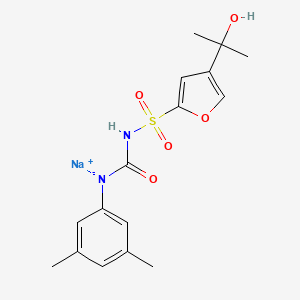

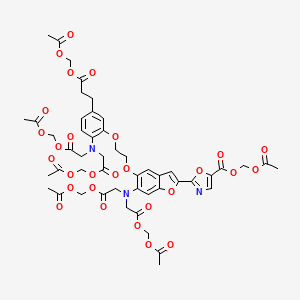

Formule moléculaire |

C81H133F3N22O23S3 |

|---|---|

Poids moléculaire |

1936.3 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C79H132N22O21S3.C2HF3O2/c1-11-44(8)65(76(119)96-53(34-45-21-23-46(103)24-22-45)73(116)95-52(33-41(2)3)74(117)99-64(43(6)7)77(120)121)100-71(114)48(18-16-30-84-78(82)83)94-75(118)63(42(4)5)98-72(115)49(25-26-57(81)104)92-70(113)51(28-32-124-10)93-68(111)47(17-14-15-29-80)91-69(112)50(27-31-123-9)89-62(109)38-88-67(110)54(39-102)90-61(108)37-87-60(107)36-86-59(106)35-85-58(105)20-13-12-19-56-66-55(40-125-56)97-79(122)101-66;3-2(4,5)1(6)7/h21-24,41-44,47-56,63-66,102-103H,11-20,25-40,80H2,1-10H3,(H2,81,104)(H,85,105)(H,86,106)(H,87,107)(H,88,110)(H,89,109)(H,90,108)(H,91,112)(H,92,113)(H,93,111)(H,94,118)(H,95,116)(H,96,119)(H,98,115)(H,99,117)(H,100,114)(H,120,121)(H4,82,83,84)(H2,97,101,122);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-;/m0./s1 |

Clé InChI |

WXHGKFNHXHRSIK-YRDPEORLSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCC2C3C(CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10829728.png)

![N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)

![(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)

![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)